molecular formula C7H15ClN2O B2415670 (3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride CAS No. 2241141-04-6

(3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride

Cat. No.: B2415670
CAS No.: 2241141-04-6
M. Wt: 178.66
InChI Key: HJUQHTCIGLWXMN-IBTYICNHSA-N
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Description

(3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride is a chemical compound with a specific stereochemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring.

    Functional Group Introduction:

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: To introduce the methyl group.

    Amidation Reactions: To form the carboxamide group.

    Crystallization: To obtain the hydrochloride salt in a pure form.

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S,6R)-6-Methylpiperidine-3-carboxylic acid: Similar structure but different functional group.

    (3S,6R)-6-Methylpiperidine-3-carboxamide: Without the hydrochloride salt.

Uniqueness

(3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride is unique due to its specific stereochemistry and the presence of both the carboxamide group and the hydrochloride salt. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

(3S,6R)-6-methylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-5-2-3-6(4-9-5)7(8)10;/h5-6,9H,2-4H2,1H3,(H2,8,10);1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUQHTCIGLWXMN-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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